molecular formula C23H19N5O3 B2781193 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922108-79-0

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2781193
M. Wt: 413.437
InChI Key: FJMOURQAEHNLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Characterization

The compound has been explored in the synthesis and characterization of novel chemical structures with potential biological activity. For instance, the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, showcasing excellent yields through a cyclocondensation reaction, demonstrates the compound's utility in generating new chemical entities with potential antimicrobial activities against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Biological Activity

The compound and its derivatives have been assessed for biological activities, highlighting the potential for therapeutic applications. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicate the compound's relevance in developing new treatments for cancer and inflammatory conditions (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Potential

Research into benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition underscores the compound's significance in addressing infectious diseases, particularly tuberculosis. The synthesis of these molecules has led to promising inhibitors with potent antimicrobial activity and minimal cytotoxicity in eukaryotic cells (Reddy et al., 2014).

properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c29-22(20-12-17-8-4-5-9-19(17)31-20)24-10-11-28-21-18(13-26-28)23(30)27(15-25-21)14-16-6-2-1-3-7-16/h1-9,12-13,15H,10-11,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMOURQAEHNLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

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